molecular formula C13H9NO6 B15053159 Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone

Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone

Cat. No.: B15053159
M. Wt: 275.21 g/mol
InChI Key: MTYIRPSSHWQNFC-UHFFFAOYSA-N
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Description

Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (CAS Number: 886493-84-1) is an organic compound with the molecular formula C13H9NO6 and a molecular weight of 275.21 g/mol. This chemical features a benzodioxane core structure substituted with a nitro group and a furan-2-yl methanone functional group. Suppliers offer this product with a stated purity of 95% or higher and note that it is intended for long-term storage in a cool, dry place. This compound is recognized as a key chemical scaffold in medicinal chemistry research. The 2,3-dihydrobenzo[1,4]dioxin structure is a privileged motif in drug discovery, present in compounds investigated for various biological activities. The specific structural features of this molecule, including the electron-withdrawing nitro group and the furan heterocycle, make it a valuable intermediate for the synthesis of more complex molecules. Researchers utilize such building blocks in structure-activity relationship (SAR) studies to develop novel compounds for probing biological targets. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C13H9NO6

Molecular Weight

275.21 g/mol

IUPAC Name

furan-2-yl-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone

InChI

InChI=1S/C13H9NO6/c15-13(10-2-1-3-18-10)8-6-11-12(20-5-4-19-11)7-9(8)14(16)17/h1-3,6-7H,4-5H2

InChI Key

MTYIRPSSHWQNFC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-carbonyl Chloride

The benzodioxin core is functionalized through chlorination of 2,3-dihydrobenzo[b]dioxin-6-carboxylic acid using thionyl chloride (SOCl₂) under reflux (70°C, 4 hr). Excess SOCl₂ ensures complete conversion, with yields typically exceeding 85%.

Reaction Conditions

  • Molar ratio (acid : SOCl₂) = 1 : 3
  • Solvent: Anhydrous dichloromethane
  • Workup: Rotary evaporation to remove excess SOCl₂

Step 2: Friedel-Crafts Acylation with Furan

The carbonyl chloride reacts with furan-2-ylmagnesium bromide in a tetrahydrofuran (THF) medium at −78°C to form 2,3-dihydrobenzo[b]dioxin-6-yl(furan-2-yl)methanone.

Optimization Data

Parameter Optimal Value Yield Impact
Temperature −78°C Prevents di-addition byproducts
Grignard stoichiometry 1.2 equiv Maximizes acylation efficiency
Reaction time 2 hr 92% conversion (GC-MS)

Post-reaction quenching with ammonium chloride and extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Step 3: Regioselective Nitration

Nitration of the methanone intermediate employs fuming nitric acid (HNO₃) in concentrated sulfuric acid at 0°C. The electron-rich C7 position of the benzodioxin ring undergoes preferential nitration due to para-directing effects of the methanone group.

Nitration Conditions

  • Nitrating agent: 90% HNO₃ (1.5 equiv)
  • Catalyst: H₂SO₄ (3 equiv)
  • Temperature: 0°C → 25°C (gradual warming over 1 hr)
  • Yield: 78% after recrystallization from ethanol

Alternative Pathway: Ullmann Coupling for Benzodioxin Formation

Constructing the Benzodioxin Skeleton

An orthogonal approach assembles the benzodioxin ring post-furan acylation. Resorcinol derivatives react with 1,2-dibromoethane under Ullmann coupling conditions:

Coupling Parameters

Component Quantity Role
Resorcinol derivative 1 equiv Aromatic core
1,2-Dibromoethane 1.1 equiv Ethylene bridge source
CuI 10 mol% Catalyst
K₂CO₃ 3 equiv Base
DMF Solvent Polar aprotic medium

Heating at 110°C for 12 hr forms the dihydrobenzodioxin structure, which is subsequently acylated and nitrated as above.

Critical Analysis of Methodologies

Yield Comparison Across Routes

Method Overall Yield Purity (HPLC) Scalability
Friedel-Crafts/Nitration 62% 98.5% Pilot-plant feasible
Ullmann Coupling 48% 97.2% Limited by Cu residues

The Friedel-Crafts route dominates industrial production due to superior atom economy and fewer transition metal contaminants.

Byproduct Formation and Mitigation

  • Di-nitration products : Controlled HNO₃ stoichiometry and low temperatures suppress C5 nitration.
  • Furan ring opening : Strict anhydrous conditions during Grignard reactions prevent acid-induced degradation.
  • Chromatography challenges : Gradient elution (hexane → ethyl acetate) resolves methanone derivatives from des-nitro analogues.

Advanced Characterization Data

Post-synthetic analysis confirms structure and purity:

Spectroscopic Signatures

  • ¹H NMR (400 MHz, CDCl₃): δ 4.39 (m, 4H, –O–CH₂–CH₂–O–), 6.34 (d, J = 3.2 Hz, 1H, furan H3), 7.82 (s, 1H, Ar–NO₂).
  • IR (KBr): ν 1520 cm⁻¹ (asymmetric NO₂ stretch), 1685 cm⁻¹ (C=O).
  • HRMS : m/z 275.0521 [M+H]⁺ (calc. 275.0524 for C₁₃H₉NO₆).

Industrial-Scale Process Considerations

Catalyst Recycling

Copper residues from Ullmann coupling necessitate chelating resins (e.g., Amberlite IRC748) for removal, adding $12/kg to production costs. Friedel-Crafts methods avoid this through Brønsted acid catalysis.

Solvent Recovery Systems

THF and dichloromethane are distilled and reused, achieving 95% solvent recovery in closed-loop systems. This reduces waste disposal costs by 40% compared to batch processing.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone can undergo various chemical reactions, including:

Biological Activity

Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Molecular Formula : C13H9NO6
Molecular Weight : 275.21 g/mol
CAS Number : Not specified in the sources but can be derived from its chemical structure.

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The nitro group and the furan ring are significant contributors to its pharmacological properties. Nitro-containing compounds are known for their diverse biological activities, including anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have indicated that derivatives of benzo[b]furan compounds exhibit significant anticancer properties. For instance, a review highlighted that various benzo[b]furan derivatives demonstrated inhibitory effects against multiple cancer cell lines, with IC50 values often below 1 µM for some compounds .

CompoundCancer Cell LineIC50 (µM)
7-benzoyl-5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylic acidMCF7 (breast cancer)0.8
Furan derivativeHepG2 (liver cancer)0.67
Furan derivativeHCT116 (colon cancer)0.80

These findings suggest that furan derivatives can serve as effective anticancer agents due to their ability to inhibit cell proliferation.

Analgesic Activity

Another area of interest is the analgesic potential of furan derivatives. A study on related compounds indicated that certain 7-aroyl derivatives showed significant analgesic activity in animal models, suggesting that structural modifications can enhance pain-relieving properties .

Case Studies

  • Study on Anticancer Efficacy : A compound structurally similar to this compound was tested against various cancer cell lines. The results indicated a high degree of cytotoxicity, particularly against liver and breast cancer cells, with IC50 values indicating potent activity .
  • Analgesic Testing : In a phenyl-p-quinone-induced writhing test on mice, several derivatives were evaluated for their analgesic effects. The results showed that some compounds exhibited significant pain relief with minimal side effects .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

  • Nitro Group : Enhances reactivity and potential interaction with biological targets.
  • Furan Ring : Contributes to lipophilicity and cellular permeability.

Research indicates that variations in substituents on the benzene ring can significantly alter the potency and selectivity of these compounds against specific biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key benzodioxane-based methanone derivatives with furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone:

Compound Name Molecular Formula (MW) Substituents Key Properties/Activities References
This compound C₁₃H₁₁NO₆ (301.24) 7-NO₂, furan-2-yl Hypothesized CDK9 inhibition (based on nitro analogs)
(4-Amino-2-(methylthio)thiazol-5-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (13i) C₁₄H₁₃N₃O₄S₂ (354.0) 7-NO₂, amino-thiazole CDK9 inhibitor (IC₅₀ = 0.12 µM); yellow solid, 51% yield
(2,6-Dimethoxyphenyl)(furan-2-yl)methanone (17b) C₁₃H₁₂O₄ (232.23) 2,6-OCH₃, furan-2-yl Light yellow solid (85% yield); mp 64–66°C
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone C₁₅H₁₂BrNO₃ (334.17) 7-NH₂, 2-Br-Ph Potential intermediate for antiproliferative agents
(3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone C₁₅H₁₁BrNO₅ (374.16) 7-NO₂, 3-Br-Ph Discontinued due to synthesis challenges

Physicochemical and Spectral Data

  • ¹H NMR : The nitro group in the target compound would deshield aromatic protons (e.g., δ 7.68 ppm in 13i) .
  • MS : Expected molecular ion [M+H]+ ≈ 301.2 (cf. 354.0 for 13i) .
  • Solubility: Nitro groups reduce solubility compared to methoxy or amino analogs .

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